

An In-depth Technical Guide to 3-Bromopyridine-4-thiol

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Compound of Interest

Compound Name: 3-Bromopyridine-4-thiol

Cat. No.: B1314180

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CAS Number: 82264-72-0

This technical guide provides a comprehensive overview of **3-Bromopyridine-4-thiol**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on the closely related precursor, 3-bromopyridine, and general principles of thiol and pyridine chemistry to offer valuable insights.

Core Chemical and Physical Properties

Quantitative data for **3-Bromopyridine-4-thiol** is sparse in publicly available literature. Therefore, the following tables include data for the well-characterized related compound, 3-bromopyridine, to provide an estimation of its properties.

Table 1: Physicochemical Properties

Property	Value (3-Bromopyridine-4-thiol)	Value (3-Bromopyridine - for reference)	Citation
CAS Number	82264-72-0	626-55-1	[1]
Molecular Formula	C ₅ H ₄ BrNS	C ₅ H ₄ BrN	[2]
Molecular Weight	190.06 g/mol	158.00 g/mol	[1][2]
Purity	>98%	99%	[1]
Melting Point	Not available	-27 °C	[3]
Boiling Point	Not available	173 °C	[3]
Density	Not available	1.64 g/mL at 25 °C	[3]
Refractive Index	Not available	n ₂₀ /D 1.571	
Flash Point	Not available	51 °C	[2][3]
Vapor Pressure	Not available	1.75 mmHg	[2]

Table 2: Spectroscopic Data (of 3-Bromopyridine for reference)

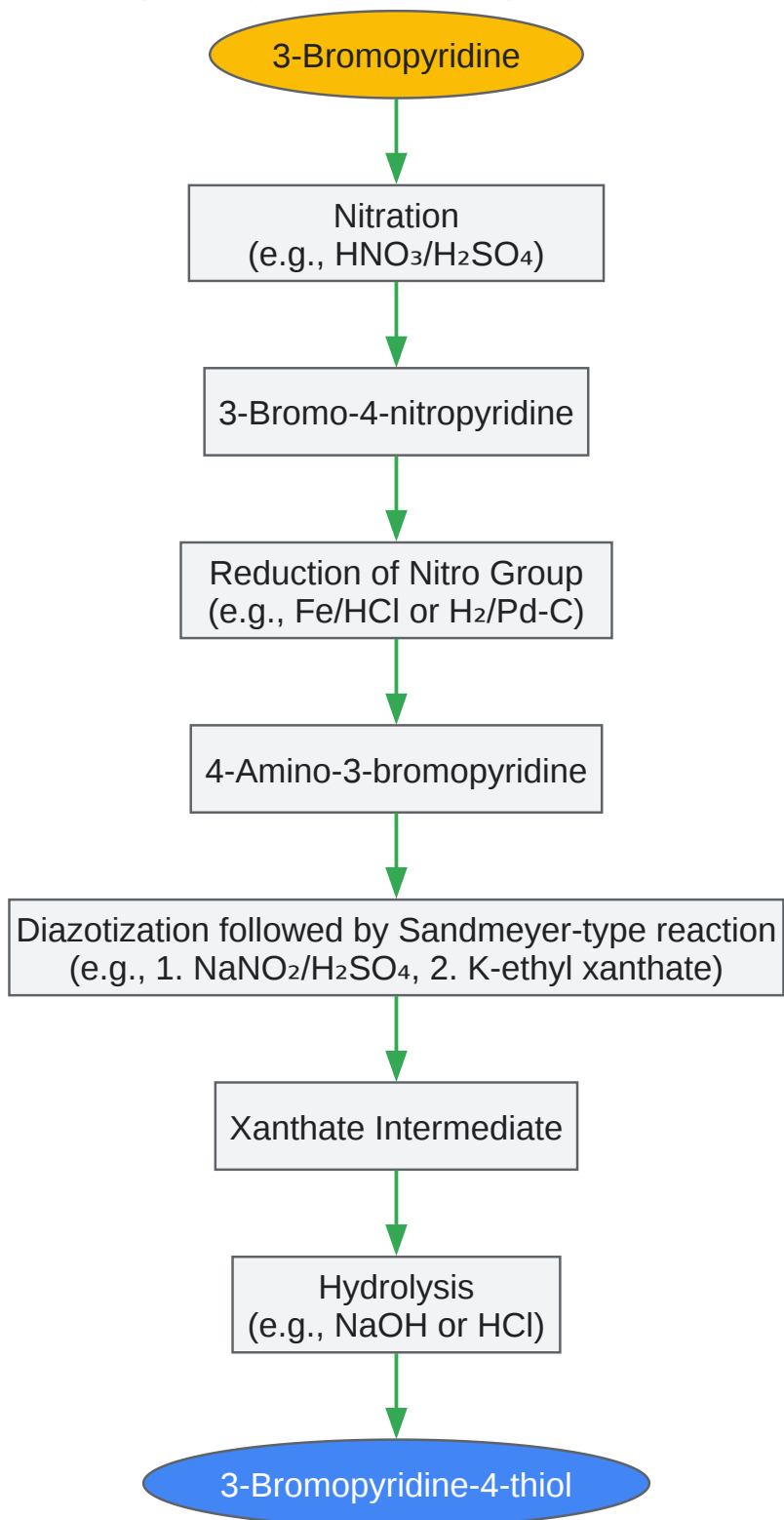
Spectroscopic Technique	Key Data	Citation
¹ H NMR (in CDCl ₃)	δ 8.68 (d), 8.52 (dd), 7.80 (ddd), 7.19 (dd)	[4]
¹³ C NMR (in CDCl ₃)	δ 150.8, 147.8, 140.0, 127.9, 124.1	[5]
Infrared (IR)	Neat, with characteristic peaks for C-H and C=N stretching, and C-Br vibrations.	[2][6]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 157 and 159 (due to bromine isotopes).	[2][7]

Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromopyridine-4-thiol** is not readily available, a plausible synthetic route can be extrapolated from general organic chemistry principles and published methods for analogous compounds. A potential pathway involves the introduction of a thiol group onto a 3-bromopyridine precursor.

Proposed Synthesis Workflow

Proposed Synthesis of 3-Bromopyridine-4-thiol

[Click to download full resolution via product page](#)Caption: A potential multi-step synthesis route for **3-Bromopyridine-4-thiol**.

General Purification Protocol: Flash Column Chromatography

Purification of bromopyridine derivatives is often achieved using flash column chromatography.

- Stationary Phase: Silica gel (100-200 mesh).
- Mobile Phase: A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).
- Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent. b. The solution is loaded onto the silica gel column. c. The mobile phase is passed through the column under positive pressure. d. Fractions are collected and analyzed by TLC to identify those containing the pure product. e. The solvent is removed from the pure fractions under reduced pressure to yield the purified **3-Bromopyridine-4-thiol**.

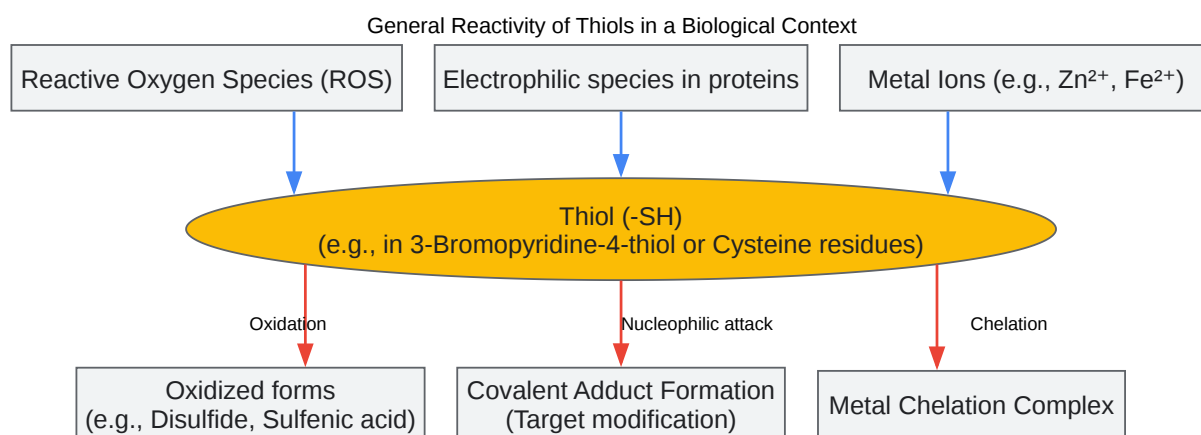
Applications in Drug Development and Medicinal Chemistry

While specific applications for **3-Bromopyridine-4-thiol** are not widely documented, its structural motifs—a bromopyridine ring and a thiol group—are of significant interest in medicinal chemistry.

- Bromopyridine Moiety: The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecular scaffolds for drug discovery.^[8]
- Thiol Group: The thiol group is a key functional group in many biologically active molecules.^[9] It can act as a nucleophile, an antioxidant, and a chelating agent for metal ions.^{[9][10]} In drug design, the thiol group can be used to form covalent bonds with target proteins, leading to irreversible inhibition, or to mimic the side chain of cysteine.^[9]

Potential Mechanism of Action

The biological activity of **3-Bromopyridine-4-thiol** would likely be influenced by the reactivity of its thiol group. Thiols are known to play a crucial role in cellular redox homeostasis and can interact with various biological targets.



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Caption: The thiol group can undergo various reactions in a biological environment.

The thiol group of **3-Bromopyridine-4-thiol** could potentially:

- Act as a nucleophile: Reacting with electrophilic sites on biological macromolecules, such as proteins, leading to covalent modification and modulation of their function.[11]
- Undergo oxidation-reduction reactions: Participating in redox signaling pathways or acting as an antioxidant by scavenging reactive oxygen species (ROS).[12][13]
- Chelate metal ions: The soft sulfur atom of the thiol group has a high affinity for soft metal ions, which are often found in the active sites of metalloenzymes.

The bromopyridine core provides a scaffold that can be further functionalized to enhance target specificity and pharmacokinetic properties. The combination of these two functional groups makes **3-Bromopyridine-4-thiol** a potentially valuable building block for the development of

novel therapeutic agents. Further research is warranted to explore its specific biological activities and potential applications.

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